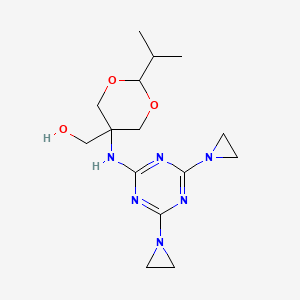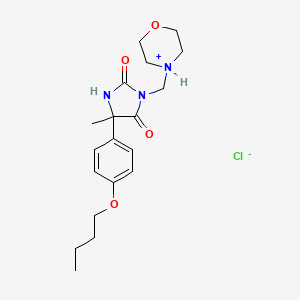
3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride involves several steps, including the reaction of morpholine with p-butoxyphenyl compounds under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted compounds.
Scientific Research Applications
3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(3-(p-Butoxyphenoxy)propyl)-morpholine hydrochloride
- p-Butoxyphenyl gamma-morpholinopropyl ether hydrochloride
Uniqueness
3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
CAS No. |
98402-06-3 |
|---|---|
Molecular Formula |
C19H28ClN3O4 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C19H27N3O4.ClH/c1-3-4-11-26-16-7-5-15(6-8-16)19(2)17(23)22(18(24)20-19)14-21-9-12-25-13-10-21;/h5-8H,3-4,9-14H2,1-2H3,(H,20,24);1H |
InChI Key |
RSWKJJCEZYOICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


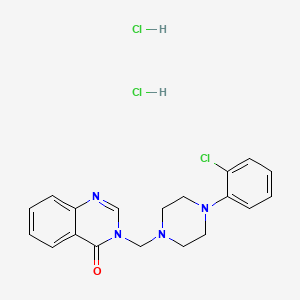
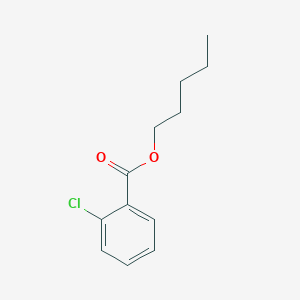
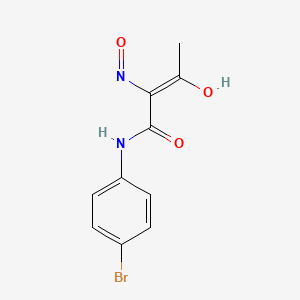
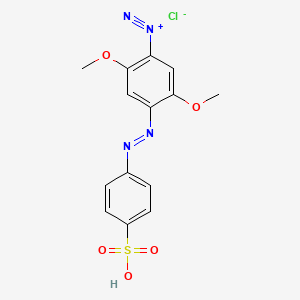

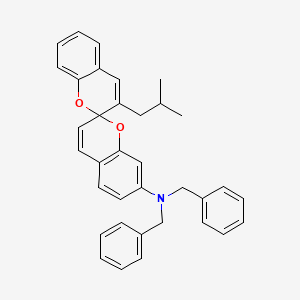
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
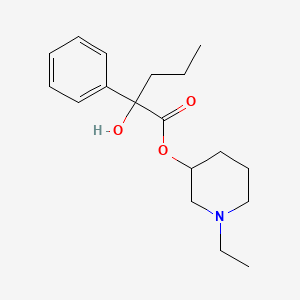
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
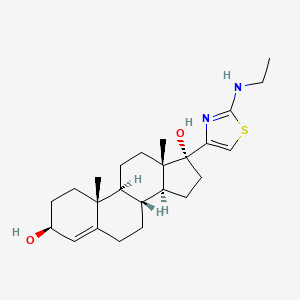
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
